橙油

描述

Orange oil is an essential oil produced by cells within the rind of an orange fruit (Citrus sinensis). It is extracted as a by-product of orange juice production by centrifugation, producing a cold-pressed oil . It is composed of mostly (greater than 90%) d-limonene . Orange oil has a variety of uses, including lifting mood, reducing stress, treating skin conditions such as acne, reducing pain or inflammation, relieving stomach upset, and as a natural household cleaner .

Synthesis Analysis

Orange oil can be extracted by various conventional methods like steam distillation and solvent extraction . An improved steam distillation method has been proposed, where the orange peels are preheated before subjecting to distillation. The preheating enhances the oil yield and the water distillate can be used for further applications .

Molecular Structure Analysis

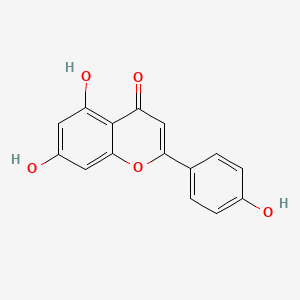

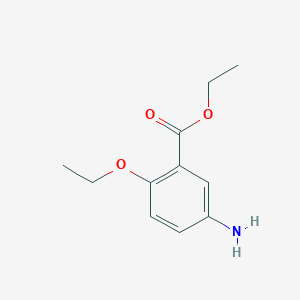

Orange oil is primarily composed of terpenoid constituents, with limonene being the dominant one . Other compounds present in the oil include long chain aliphatic hydrocarbon alcohols and aldehydes like 1-octanol and octanal .

Chemical Reactions Analysis

Orange oil exhibits stabilizing and cryoprotective effects on colloidal dispersions . The infrared spectroscopy analysis revealed the existence of only physical interactions between the oil and the applied matrices .

Physical And Chemical Properties Analysis

Orange oil has a density of 0.95 g/ml, a refractive index of 1.499 nD, and a surface tension lower than many vegetable oils . Its acid value is nearly 24 mg KOH/g, saponification value is 141-134 mg KOH/g, and iodine value is about 75.68-77.85 I2 g/100g .

科学研究应用

抗癌和抗菌活性

Khalid 等人(2019 年)强调,脐橙精油 (EO) 已表现出显着的抗癌和抗菌活性。该研究探讨了 l-色氨酸和生长区域对脐橙 EO 生理过程的影响,提出了增加 EO 产量的潜在方法 (Khalid 等人,2019 年)。

纳米杀虫剂开发

Laudani 等人(2022 年)调查了含有甜橙精油的纳米杀虫剂的开发。他们的研究重点是其在实际条件下对关键蚜虫的有效性,表明橙色 EO 在可持续、生态友好的杀虫剂中的潜力 (Laudani 等人,2022 年)。

纺织应用

Rossi 等人(2017 年)讨论了通过微胶囊化技术在纺织品中使用橙油。这种方法为化学品提供了生态替代品,在应用于纺织品时为油提供了抗菌性能和更高的稳定性 (Rossi 等人,2017 年)。

可食用包装

Jancikova 等人(2021 年)探讨了在可食用包装中使用橙精油。他们的研究涉及用角叉菜胶基质、橙 EO 和海藻糖制备可食用薄膜,评估紫外线防护能力和抗菌性能 (Jancikova 等人,2021 年)。

水产养殖

Acar 等人(2015 年)评估了从甜橙皮中提取的膳食精油对罗非鱼生长性能和抗病性的影响。他们发现,在饲料中加入柑橘 EO 可以增强鱼类的生长、免疫力和抗病性,为水产养殖中抗生素的潜在替代品 (Acar 等人,2015 年)。

工业用途

Ibrahim 和 Yusuf(2015 年)研究了柑橘 sinensis 种子油的提取和理化分析。他们的研究证明了在化学工业中使用这种油来生产各种产品,例如肥皂、香水、蜡烛、润滑剂、调味剂和杀虫剂 (Ibrahim & Yusuf,2015 年)。

阿尔茨海默病管理

Ademosun 等人(2016 年)比较了甜橙果皮和种子的精油对胆碱能和单胺能酶的影响,这与阿尔茨海默病管理有关。他们认为,这些油可以作为治疗该疾病的治疗剂 (Ademosun 等人,2016 年)。

抗氧化和抗菌特性

- Sado 等人(2022 年)研究了甜橙(Citrus sinensis L. OSBECK)果皮和果肉油提取物的抗氧化和抗菌活性。他们的研究结果支持将这些油用作天然防腐剂,因为它们具有显着的生物活性 (Sado 等人,2022 年)。

挥发性化合物分析

- González-Mas 等人(2019 年)对柑橘精油中的挥发性化合物进行了全面综述,这些化合物对食品和香水行业至关重要。这种广泛的分析为橙油的工业应用提供了宝贵的见解 (González-Mas 等人,2019 年)。

营养特性

- Jorge 等人(2016 年)根据总类胡萝卜素、酚类化合物、生育酚和植物甾醇对从各种橙色品种中提取的油进行了表征。他们的研究表明,橙色种子油作为生物活性化合物和抗氧化剂的来源具有潜力 (Jorge 等人,2016 年)。

臭氧应用和热风干燥

- Bechlin 等人(2020 年)研究了臭氧应用和热风干燥对橙皮的影响,重点关注水分扩散、油产量和抗氧化活性等方面。他们的工作有助于提高橙皮的加工质量,以供工业使用 (Bechlin 等人,2020 年)。

作用机制

安全和危害

未来方向

属性

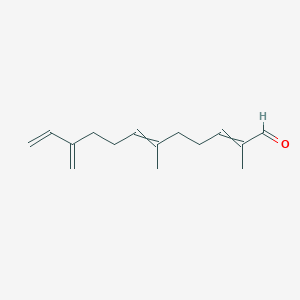

IUPAC Name |

2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPLRNXKHZRXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)CCC=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069383 | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; NKRA | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

54 °C (129 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |

| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |

CAS RN |

60066-88-8, 8008-57-9, 8028-48-6 | |

| Record name | β-Sinensal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orange, sweet, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, orange, sweet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。